molecular formula C11H8F3NO B8330860 2-Methyl-4-trifluoromethyl-quinolin-6-ol

2-Methyl-4-trifluoromethyl-quinolin-6-ol

Cat. No.: B8330860
M. Wt: 227.18 g/mol
InChI Key: GRFUVRSBSHJCLB-UHFFFAOYSA-N
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Description

2-Methyl-4-trifluoromethyl-quinolin-6-ol is a useful research compound. Its molecular formula is C11H8F3NO and its molecular weight is 227.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)quinolin-6-ol

InChI

InChI=1S/C11H8F3NO/c1-6-4-9(11(12,13)14)8-5-7(16)2-3-10(8)15-6/h2-5,16H,1H3

InChI Key

GRFUVRSBSHJCLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methoxy-2-methyl-4-trifluoromethyl-quinoline (0.894 g, 3.71 mmol) was dissolved in Methylene chloride (60 mL), and cooled to −78° C. A solution of 1.0 M of Boron tribromide in Methylene chloride (11.0 mL, 11.0 mmol) was then added dropwise. The reaction mixture was then warmed up to 23° C. The reaction was allowed to stir 22 h at room temperature. After cooling in an ice bath, saturated sodium bicarbonate solution was added with stirring. The mixture was extracted with methylene chloride and ethyl acetate. The organics were dried over sodium sulfate, filtered and evaporated. The residue was purified by silica gel chromatography using 0-15% methanol in methylene chloride to give the product (Rf=0.49 in 10% methanol in methylene chloride) in 771 mg yield (92%). ESI-MS(M+H+): 228.10.
Quantity
0.894 g
Type
reactant
Reaction Step One
Quantity
60 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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